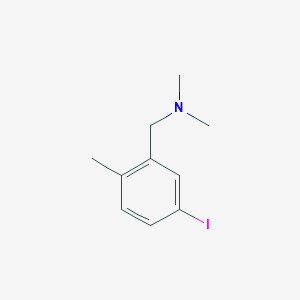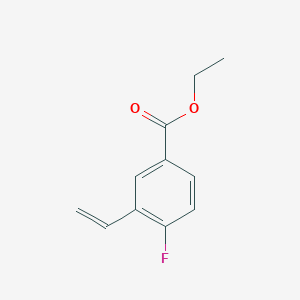
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom and a methyl group on the benzyl ring, as well as a methyl group on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine typically involves the reaction of 3-bromo-5-methylbenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl groups on the benzyl and piperazine rings can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the bromine atom or to convert the piperazine ring to a more saturated form.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Products include various substituted benzyl derivatives, depending on the nucleophile used.
Oxidation: Products include benzyl alcohols, benzaldehydes, or benzoic acids.
Reduction: Products include debrominated benzyl derivatives or more saturated piperazine derivatives.
Scientific Research Applications
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and selectivity for different molecular targets. The piperazine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-5-methylbenzyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-5-ethylbenzyl)-4-methylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the benzyl ring.
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine is unique due to the specific combination of substituents on the benzyl and piperazine rings. The presence of the bromine atom can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
1-[(3-bromo-5-methylphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-11-7-12(9-13(14)8-11)10-16-5-3-15(2)4-6-16/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMUVXVBBKUXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine](/img/structure/B8149063.png)
![tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate](/img/structure/B8149068.png)

![[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B8149091.png)





![[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid](/img/structure/B8149124.png)
